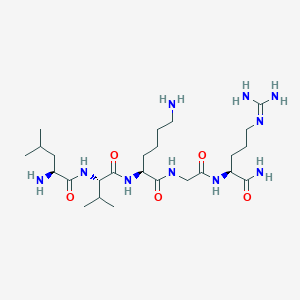

GLP-1(32-36)amide

货号:

B8144613

分子量:

570.7 g/mol

InChI 键:

VCMIHDDYZTYYJC-JPLJXNOCSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

GLP-1(32-36)amide is a useful research compound. Its molecular formula is C25H50N10O5 and its molecular weight is 570.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50N10O5/c1-14(2)12-16(27)22(38)35-20(15(3)4)24(40)34-18(8-5-6-10-26)23(39)32-13-19(36)33-17(21(28)37)9-7-11-31-25(29)30/h14-18,20H,5-13,26-27H2,1-4H3,(H2,28,37)(H,32,39)(H,33,36)(H,34,40)(H,35,38)(H4,29,30,31)/t16-,17-,18-,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMIHDDYZTYYJC-JPLJXNOCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50N10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Initial Characterization of GLP-1(32-36)amide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone known for its glucose-lowering effects, primarily mediated by its active form, GLP-1(7-36)amide. However, this peptide is rapidly degraded in circulation, giving rise to various metabolites. Among these is the pentapeptide GLP-1(32-36)amide (LVKGR-amide), an end-product of GLP-1 proteolysis. Initial characterization has revealed that this novel peptide possesses distinct biological activities independent of the classical insulinotropic actions of its parent hormone. Studies have demonstrated its role in increasing energy expenditure, inhibiting weight gain in obese models, modulating glucose metabolism, and promoting angiogenesis. These effects appear to be mediated through unique signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and GLP-1 receptor-dependent activation of the eNOS/cGMP/PKG pathway. This document provides a comprehensive technical overview of the discovery, formation, and initial characterization of this compound, detailing the experimental data and protocols that form the basis of our current understanding.

Discovery and Formation

The discovery of this compound is rooted in the study of GLP-1 metabolism. The biologically active form, GLP-1(7-36)amide, is rapidly cleaved in the bloodstream by dipeptidyl peptidase-4 (DPP-4).[1][2] This initial cleavage generates GLP-1(9-36)amide, which is the major circulating form of GLP-1 but is devoid of significant insulin-releasing activity.[1][3]

Further degradation of GLP-1(9-36)amide is carried out by the neutral endopeptidase 24.11 (NEP 24.11), also known as neprilysin.[4] This enzymatic action cleaves the peptide at its C-terminal region, leading to the formation of two key fragments: the nonapeptide GLP-1(28-36)amide and the pentapeptide this compound. The formation of this compound from intraperitoneally administered GLP-1(9-36)amide has been confirmed in mice via mass spectrometry.

Initial Characterization and Quantitative Data

The initial characterization of this compound has been conducted through a series of in vivo and in vitro studies, revealing its effects on metabolism and vascular function.

In Vivo Studies

In a key study, diet-induced obese (DIO) mice received continuous infusions of this compound for 12-16 weeks. The pentapeptide was found to inhibit weight gain, reduce fat mass, and increase basal energy expenditure without altering energy intake or physical activity. It also attenuated the development of fasting hyperglycemia and hyperinsulinemia.

Table 1: Effects of this compound Infusion in Diet-Induced Obese (DIO) Mice

| Parameter | Vehicle Control | This compound | P-value | Source |

|---|---|---|---|---|

| Fasting Glucose (12 wks) | 221.5 ± 8.6 mg/dL | 169.16 ± 7.5 mg/dL | < 4.3E-04 | |

| Fasting Insulin (B600854) (12 wks) | 654.8 ± 129 pg/mL | 409.7 ± 65.2 pg/mL | < 0.02 | |

| Plasma Glycerol (16 wks) | Not specified | Decreased to normal levels | < 0.008 |

| Plasma Triglycerides (16 wks) | Not specified | Decreased to normal levels | < 1.3E-04 | |

Under hyperglycemic clamp conditions in dogs, a primed continuous infusion of this compound (30 pmol·kg⁻¹·min⁻¹) significantly increased whole-body glucose disposal compared to saline infusion, without affecting insulin or glucagon (B607659) secretion. This suggests a direct effect on glucose utilization.

Table 2: Effects of this compound on Glucose Utilization in Dogs

| Parameter | Saline Infusion | This compound Infusion | P-value | Source |

|---|---|---|---|---|

| Glucose Utilization (M) | 14.3 ± 1.1 mg·kg⁻¹·min⁻¹ | 21.4 ± 2.9 mg·kg⁻¹·min⁻¹ | 0.026 | |

| Insulin Concentration | 23.7 ± 2.5 µU/mL | 26.6 ± 3.2 µU/mL | NS |

| Glucagon Concentration | 31.7 ± 1.8 pg/mL | 34.0 ± 2.1 pg/mL | NS | |

In a model of diabetic lower limb ischemia, administration of this compound was shown to improve blood perfusion and promote angiogenesis, independent of any insulinotropic action.

In Vitro Studies

In palmitate-treated C2C12 skeletal myotubes, this compound (100 pmol/L) activated AMPK and inhibited acetyl-CoA carboxylase (ACC), suggesting an increase in fatty acid oxidation in response to energy depletion.

Table 3: Effects of this compound on C2C12 Myotube Signaling

| Parameter | Vehicle Control | This compound (100 pmol/L) | P-value | Source |

|---|---|---|---|---|

| pAMPK/AMPK Ratio | Baseline | Increased | < 0.05 |

| pACC/ACC Ratio | Baseline | Increased (Inhibitory) | < 0.04 | |

In human endothelial progenitor cells (EPCs) exposed to high glucose, this compound (100 nmol/L) promoted angiogenesis. This effect was mediated by the GLP-1 receptor and involved activation of the eNOS/cGMP/PKG pathway.

Table 4: Effects of this compound on High Glucose-Exposed EPCs

| Parameter | High Glucose (Control) | High Glucose + this compound | Condition | Source |

|---|---|---|---|---|

| cGMP Level | Suppressed | Rescued/Increased | 100 nmol/L peptide | |

| Tube Formation | Impaired | Rescued | 100 nmol/L peptide |

| Cell Migration | Impaired | Rescued | 100 nmol/L peptide | |

Mechanism of Action and Signaling Pathways

Initial studies indicate that this compound acts via at least two distinct signaling pathways in different cell types.

AMPK Pathway in Skeletal Muscle

In skeletal muscle cells, this compound appears to activate fat metabolism by stimulating the AMPK signaling pathway. Activation of AMPK (via phosphorylation at Thr-172) leads to the inhibitory phosphorylation of its downstream target, ACC (at Ser-79). This inhibition of ACC reduces the synthesis of malonyl-CoA, thereby promoting fatty acid oxidation and thermogenesis.

GLP-1R-Dependent eNOS/cGMP/PKG Pathway in Endothelial Cells

In endothelial progenitor cells, this compound exerts its pro-angiogenic effects through a GLP-1 receptor (GLP-1R)-dependent mechanism. Binding to the GLP-1R activates endothelial nitric oxide synthase (eNOS), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). This pathway enhances glycolysis, improves mitochondrial function, and ultimately promotes angiogenesis. This action is notably independent of the classical cAMP/PKA pathway typically associated with GLP-1R activation in pancreatic β-cells.

Detailed Experimental Protocols

Peptide Synthesis and Animal Studies

-

Peptide Synthesis : this compound (LVKGR-amide) was synthesized using solid-phase methods.

-

Animal Model (DIO Mice) : Male C57BL/6J mice, aged 6-10 weeks, were placed on a high-fat diet (HFD) for 17-18 weeks to induce obesity and insulin resistance.

-

Peptide Administration : DIO mice were subjected to continuous infusions of either vehicle or this compound for 12-16 weeks via subcutaneously implanted osmotic minipumps.

-

Intraperitoneal Glucose Tolerance Test (ipGTT) : After the infusion period, mice were fasted, and an ipGTT was performed. Blood glucose levels were measured at baseline and various time points after an intraperitoneal glucose injection. Plasma insulin concentrations were also determined.

-

Plasma Analysis : Blood samples were collected for the measurement of fasting glucose, insulin, glycerol, and triglycerides using commercially available ELISA kits.

Cell-Based Assays

-

Cell Culture (C2C12 Myotubes) : C2C12 myoblasts were grown to confluence and differentiated into myotubes. To induce oxidative stress, myotubes were treated with palmitate. The cells were then incubated with this compound (100 pmol/L) for 16 hours.

-

Cell Culture (EPCs) : Human umbilical cord blood-derived endothelial progenitor cells (hUCB-EPCs) were isolated and cultured. A hyperglycemic in vitro model was established by incubating EPCs in high glucose (33 mmol/L) for 24 hours. Peptides were added at a concentration of 100 nmol/L.

-

GLP-1R Silencing : To confirm the role of the GLP-1 receptor, EPCs were infected with a lentivirus containing specific shRNA against GLP-1R or a scrambled shRNA as a negative control.

Signaling and Functional Assays

-

Western Blotting : Protein extracts from tissues or cells were separated by SDS-PAGE and transferred to membranes. Immunoblots were performed using primary antibodies against pAMPKα (Thr-172), total AMPKα, pACC (Ser-79), and total ACC. Protein bands were visualized by enhanced chemiluminescence and quantified by laser densitometry.

-

cGMP/cAMP Measurement : Intracellular cGMP and cAMP levels in EPCs were detected using commercially available cGMP and cAMP ELISA kits according to the manufacturer's instructions.

-

Reactive Oxygen Species (ROS) Determination : ROS levels in C2C12 myotubes were determined using fluorescent probes after treatment with palmitate and/or the pentapeptide.

-

Angiogenesis Assays : The pro-angiogenic effects on EPCs were assessed using in vitro tube formation assays and cell migration assays.

Conclusion and Future Directions

The discovery and initial characterization of this compound have unveiled a new dimension to the biological activity of GLP-1 metabolites. This pentapeptide demonstrates significant metabolic and vascular effects that are distinct from the well-known insulinotropic actions of its parent hormone. Its ability to increase energy expenditure, reduce weight gain, improve glucose utilization, and promote angiogenesis suggests it may mediate some of the non-canonical, beneficial effects previously attributed to GLP-1 receptor agonists. The elucidation of its unique signaling pathways—activating AMPK in muscle and a GLP-1R-dependent eNOS/cGMP cascade in endothelial cells—opens up novel avenues for therapeutic development. Further research is warranted to fully explore the receptor interactions, downstream signaling networks, and therapeutic potential of this compound for treating obesity, type 2 diabetes, and peripheral artery disease.

References

An In-depth Technical Guide to the Biosynthesis and Cleavage of GLP-1(32-36)amide from GLP-1(9-36)amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of the pentapeptide GLP-1(32-36)amide, with a specific focus on its cleavage from the precursor GLP-1(9-36)amide. This document details the enzymatic pathways, offers experimental protocols for studying these processes, and presents relevant quantitative data.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone with a critical role in glucose homeostasis. Its therapeutic potential is well-established in the management of type 2 diabetes and obesity. The bioactivity of GLP-1 is tightly regulated by enzymatic degradation, leading to the formation of various metabolites. Among these, the pentapeptide this compound has garnered interest for its potential biological activities, distinct from its parent molecules. Understanding the precise mechanisms of its formation is crucial for the development of novel therapeutics targeting the GLP-1 pathway.

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic cascade that begins with the active form of GLP-1, GLP-1(7-36)amide.

Initial Cleavage of GLP-1(7-36)amide by Dipeptidyl Peptidase-4 (DPP-4)

The primary and most rapid step in the inactivation of GLP-1(7-36)amide is the cleavage of its N-terminal dipeptide by the enzyme dipeptidyl peptidase-4 (DPP-4).[1] This reaction yields GLP-1(9-36)amide, which is the most abundant circulating form of GLP-1.[1][2] This initial cleavage dramatically reduces the insulinotropic activity of the peptide.[3]

Subsequent Cleavage of GLP-1(9-36)amide by Neutral Endopeptidase 24.11 (NEP 24.11)

GLP-1(9-36)amide serves as a substrate for neutral endopeptidase 24.11 (NEP 24.11), also known as neprilysin.[3] NEP 24.11 is a zinc-dependent metalloprotease that cleaves peptides at the amino side of hydrophobic residues. The action of NEP 24.11 on GLP-1(9-36)amide results in the generation of smaller peptide fragments. Notably, in vitro studies have identified GLP-1(28-36)amide (a nonapeptide) and this compound (a pentapeptide) as major products of this cleavage. It has been proposed that GLP-1(9-36)amide can enter cells and then be cleaved internally by an intracellular form of an endopeptidase like NEP 24.11.

The following diagram illustrates the enzymatic cascade leading to the formation of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the peptides and enzymes involved in the biosynthesis of this compound.

| Peptide | Molecular Weight (Da) | Description |

| GLP-1(7-36)amide | ~3298 | Active, insulinotropic form of GLP-1. |

| GLP-1(9-36)amide | 3089.44 | Major circulating, largely inactive metabolite of GLP-1. |

| GLP-1(28-36)amide | ~1000 | A nonapeptide cleavage product of GLP-1(9-36)amide. |

| This compound | 571.38 | A pentapeptide cleavage product of GLP-1(9-36)amide. |

Table 1: Molecular Weights of Key Peptides.

| Enzyme | Alternative Names | Function |

| Dipeptidyl Peptidase-4 | DPP-4, CD26 | Cleaves the N-terminal dipeptide from GLP-1(7-36)amide. |

| Neutral Endopeptidase 24.11 | NEP 24.11, Neprilysin, CD10 | Cleaves GLP-1(9-36)amide to produce smaller fragments. |

Table 2: Key Enzymes in GLP-1 Metabolism.

| Parameter | Value | Organism/System | Reference |

| Half-life of GLP-1(7-36)amide | < 2 minutes | In vivo | |

| Half-life of GLP-1(9-36)amide in mouse hepatocytes | 52 minutes | In vitro | |

| Half-life of GLP-1(28-36)amide in mouse hepatocytes | 13 minutes | In vitro | |

| Half-life of GLP-1(28-36)amide in human hepatocytes | 24 minutes | In vitro | |

| NEP 24.11-mediated degradation of GLP-1 | Up to 50% of circulating GLP-1 | In vivo (anesthetized pig) |

Table 3: Kinetic Parameters of GLP-1 Metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis and cleavage.

Solid-Phase Peptide Synthesis of this compound

This protocol describes the chemical synthesis of the pentapeptide this compound (sequence: Leu-Val-Lys-Gly-Arg-NH2).

Materials:

-

Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH)

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine (B6355638) solution (20% in DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/water/triisopropylsilane)

-

Automated microwave peptide synthesizer

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin. For each coupling cycle, use a 5-fold excess of the Fmoc-amino acid, DIC, and Oxyma Pure. Microwave irradiation can be used to accelerate the coupling reactions.

-

Wash Steps: After each deprotection and coupling step, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC. The expected molecular weight for this compound is approximately 571.38 Da.

In Vitro Cleavage Assay of GLP-1(9-36)amide by NEP 24.11

This assay is designed to study the enzymatic cleavage of GLP-1(9-36)amide by NEP 24.11 and to identify the resulting cleavage products.

Materials:

-

Synthetic GLP-1(9-36)amide

-

Recombinant human NEP 24.11

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

NEP 24.11 inhibitor (e.g., Candoxatril) for negative control

-

HPLC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine GLP-1(9-36)amide (substrate) and recombinant human NEP 24.11 (enzyme) in the assay buffer. A typical reaction might contain 10 µM substrate and 10-100 nM enzyme. For the negative control, pre-incubate the enzyme with a specific inhibitor before adding the substrate.

-

Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Stop the enzymatic reaction in the collected aliquots by adding a quenching solution, such as 0.1% TFA or by heat inactivation.

-

Sample Analysis: Analyze the samples using an HPLC-MS/MS system to separate and identify the substrate and its cleavage products.

-

Data Analysis: Quantify the disappearance of the substrate (GLP-1(9-36)amide) and the appearance of the cleavage products (e.g., GLP-1(28-36)amide and this compound) over time to determine the reaction kinetics.

Quantification of GLP-1 Peptides by HPLC-MS/MS

This method allows for the sensitive and specific quantification of GLP-1(9-36)amide and its cleavage product this compound in biological samples.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF)

Procedure:

-

Sample Preparation:

-

Plasma Samples: Collect blood in tubes containing a DPP-4 inhibitor and other protease inhibitors. Precipitate proteins using a solvent like acetonitrile (B52724). Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

In Vitro Assay Samples: Use the quenched reaction mixtures directly or after a simple filtration step.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

-

Mass Spectrometric Detection:

-

Introduce the eluent from the HPLC into the mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode.

-

For quantification, operate the mass spectrometer in multiple reaction monitoring (MRM) mode (for triple quadrupole) or by extracting ion chromatograms of the precursor ions (for high-resolution MS). Select specific precursor-to-product ion transitions for GLP-1(9-36)amide and this compound.

-

-

Quantification:

-

Generate a standard curve using known concentrations of synthetic GLP-1(9-36)amide and this compound.

-

Calculate the concentration of the peptides in the unknown samples by comparing their peak areas to the standard curve.

-

The following diagram provides a visual representation of the experimental workflow for studying GLP-1 cleavage.

Conclusion

The biosynthesis of this compound from GLP-1(9-36)amide is a key metabolic step mediated by the enzyme NEP 24.11. A thorough understanding of this process, facilitated by the experimental protocols outlined in this guide, is essential for researchers and drug development professionals. Further investigation into the kinetics of this cleavage and the biological functions of this compound will be pivotal in harnessing the full therapeutic potential of the GLP-1 system. The methodologies described herein provide a robust framework for such future studies.

References

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An exploration of the core biological activities, signaling mechanisms, and therapeutic potential of GLP-1(32-36)amide, a pentapeptide metabolite of Glucagon-Like Peptide-1 (GLP-1).

Introduction: Unveiling a Bioactive Metabolite

Glucagon-Like Peptide-1 (GLP-1) is a well-established incretin (B1656795) hormone with pivotal roles in glucose homeostasis, primarily through its insulinotropic effects. The therapeutic landscape for type 2 diabetes has been significantly shaped by GLP-1 receptor agonists. However, the native GLP-1(7-36)amide has a fleeting half-life, rapidly cleaved by dipeptidyl peptidase-4 (DPP-4) into GLP-1(9-36)amide. This major circulating form was long considered inactive. Subsequent cleavage of GLP-1(9-36)amide by neutral endopeptidase 24.11 (NEP 24.11) yields smaller fragments, including the nonapeptide GLP-1(28-36)amide and the pentapeptide this compound (sequence: Leu-Val-Lys-Gly-Arg-NH2).[1][2][3]

Initially dismissed as mere degradation products, a growing body of evidence now demonstrates that this compound possesses distinct and potent biological activities, largely independent of the classical GLP-1 receptor (GLP-1R) and insulinotropic pathways.[4][5] This guide provides a comprehensive technical overview of the primary functions of this compound, focusing on its metabolic, cardiovascular, and cytoprotective roles, supported by quantitative data and detailed experimental methodologies.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

The Metabolic Regulatory Mechanisms of GLP-1(32-36)amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone in glucose homeostasis. While the full-length peptide's therapeutic potential is well-established, recent evidence has illuminated the significant metabolic activities of its cleavage products. This technical guide focuses on the pentapeptide GLP-1(32-36)amide, a C-terminal fragment of GLP-1. Emerging research indicates that this metabolite exerts potent effects on metabolic regulation, including increasing energy expenditure, enhancing glucose disposal, and improving insulin (B600854) sensitivity, often through mechanisms distinct from the canonical GLP-1 receptor pathway. This document provides an in-depth exploration of the known mechanisms of action of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of its signaling pathways.

Introduction: Beyond the Incretin Effect

The processing of proglucagon in intestinal L-cells yields GLP-1(7-36)amide, a potent insulinotropic hormone. However, this active form is rapidly degraded by dipeptidyl peptidase-4 (DPP-4) to GLP-1(9-36)amide, which is further cleaved by neutral endopeptidase 24.11 (NEP 24.11) into smaller fragments, including the nonapeptide GLP-1(28-36)amide and the pentapeptide this compound.[1][2] Initially considered inactive metabolites, these smaller peptides are now recognized for their own distinct biological activities that contribute to the overall metabolic benefits associated with the GLP-1 system.[3][4] this compound, in particular, has garnered attention for its potential as a therapeutic agent in obesity and type 2 diabetes due to its favorable effects on energy and glucose metabolism.[5]

Core Mechanism of Action: AMPK Activation and Mitochondrial Modulation

A central mechanism underlying the metabolic effects of this compound is the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.

Signaling Pathway

In skeletal muscle cells (C2C12 myotubes), this compound treatment leads to the phosphorylation of AMPK at Threonine-172. Activated AMPK then phosphorylates and inhibits its downstream target, acetyl-CoA carboxylase (ACC) at Serine-79. The inhibition of ACC reduces the synthesis of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the mitochondria for oxidation. This signaling cascade ultimately enhances fatty acid oxidation and cellular energy expenditure.

Effects on Mitochondrial Function and Angiogenesis

Recent studies suggest a role for this compound in improving mitochondrial function and promoting angiogenesis, particularly in diabetic conditions. In endothelial progenitor cells (EPCs) exposed to high glucose, this compound has been shown to rescue mitochondrial morphology and improve mitochondrial membrane potential. This effect appears to be mediated through a GLP-1 receptor (GLP-1R)-dependent activation of the eNOS/cGMP/PKG pathway, leading to increased glycolysis. This finding is significant as it suggests that while some actions of the pentapeptide may be GLP-1R-independent, others might involve this canonical receptor.

In Vivo Metabolic Regulation

Animal studies have provided robust evidence for the beneficial metabolic effects of this compound.

Effects on Body Weight and Energy Expenditure in Obese Mice

In diet-induced obese (DIO) mice, continuous infusion of this compound inhibits weight gain and reduces fat mass without altering energy intake. This is associated with an increase in basal energy expenditure. Mechanistically, this is linked to the increased expression of uncoupling proteins UCP-1 and UCP-3 in brown adipose tissue (BAT) and UCP-3 in skeletal muscle, consistent with increased thermogenesis and fatty acid oxidation.

| Parameter | Vehicle Control | This compound Treated | P-value | Reference |

| Body Weight Gain (g) after 12 weeks | ~6 g | ~2 g | < 0.05 | |

| Fat Mass (%) | ~45% | ~35% | < 0.05 | |

| Fasting Glucose (mmol/L) at 12 weeks | 4.8 ± 1.08 | 4.3 ± 0.2 | NS | |

| Fasting Insulin (pmol/L) at 12 weeks | 209.2 ± 89.17 | 116.7 ± 38 | NS |

Improvement of Glucose Homeostasis

This compound administration improves glucose tolerance and insulin sensitivity in DIO mice. In hyperglycemic clamp studies in dogs, the pentapeptide was shown to stimulate whole-body glucose disposal without significantly altering insulin or glucagon (B607659) secretion, suggesting a direct effect on glucose utilization.

| Parameter | Vehicle Control | This compound Treated | P-value | Reference |

| Glucose AUC during GTT (mg/dL*min) | ~35000 | ~25000 | < 0.046 | |

| Fasting Glucose (mg/dL) before GTT | 221.5 ± 8.6 | 169.16 ± 7.5 | < 4.3E-04 | |

| Glucose Utilization Rate (mg/kg/min) in Dogs | 14.3 ± 1.1 | 21.4 ± 2.9 | = 0.026 |

Experimental Protocols

In Vivo Infusion in Mice

Methodology:

-

Animal Model: C57BL/6J mice are placed on a high-fat diet (HFD) for 7-22 weeks to induce obesity.

-

Pump Implantation: Mice are anesthetized, and mini-osmotic pumps (e.g., ALZET model 1004) are implanted subcutaneously for continuous infusion of either vehicle (0.154 mol/L NaCl with 0.2% human serum albumin) or this compound.

-

Monitoring: Body weight, food intake, and other metabolic parameters are monitored regularly throughout the infusion period (e.g., 12-16 weeks).

-

Metabolic Testing: Glucose tolerance tests (GTT) are performed to assess glucose homeostasis.

-

Tissue Analysis: At the end of the study, tissues such as brown adipose tissue (BAT) and skeletal muscle are collected for further analysis, including Western blotting for protein expression (e.g., UCP-1, UCP-3, p-ACC) and other biochemical assays.

In Vitro C2C12 Myotube Experiments

Methodology:

-

Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.

-

Treatment: Differentiated myotubes are incubated with this compound (e.g., 100 pmol/L) for a specified period (e.g., 16 hours). In some experiments, cells are pre-treated with palmitate to induce oxidative stress.

-

Protein Extraction and Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using primary antibodies against total and phosphorylated forms of AMPK and ACC, with actin or tubulin used as loading controls.

-

Quantification: Densitometry is used to quantify the protein bands, and the ratio of phosphorylated to total protein is calculated.

Hyperglycemic Clamp Studies in Dogs

Methodology:

-

Animal Preparation: Conscious dogs are fitted with indwelling catheters for blood sampling and infusions.

-

Clamp Procedure: A hyperglycemic clamp is initiated to raise and maintain plasma glucose at a specific level (e.g., basal glucose + 98 mg/dl) for a set duration (e.g., 180 minutes).

-

Peptide Infusion: this compound or vehicle is infused during a portion of the clamp (e.g., the last 120 minutes).

-

Measurements: Plasma glucose, insulin, C-peptide, and glucagon levels are measured at regular intervals. The glucose infusion rate required to maintain hyperglycemia is recorded as a measure of whole-body glucose utilization.

Conclusion and Future Directions

This compound is a metabolically active peptide with significant potential for the treatment of obesity and type 2 diabetes. Its mechanism of action, centered on the activation of AMPK and the modulation of mitochondrial function, offers a therapeutic avenue that may complement or be an alternative to traditional GLP-1 receptor agonists. The evidence suggests that this pentapeptide can improve energy expenditure, enhance fatty acid oxidation, and promote glucose disposal.

Future research should focus on several key areas:

-

Receptor Identification: While some effects appear to be GLP-1R-independent, the precise cell surface or intracellular receptors mediating the majority of this compound's actions remain to be fully elucidated.

-

Pharmacokinetics and Stability: A thorough understanding of the in vivo stability, clearance, and tissue distribution of this compound is crucial for its development as a therapeutic agent.

-

Human Studies: To date, much of the research has been conducted in animal models and in vitro systems. Clinical trials in humans are necessary to validate the preclinical findings and assess the safety and efficacy of this compound in a clinical setting.

The continued investigation of this compound and other GLP-1 metabolites will undoubtedly deepen our understanding of metabolic regulation and may lead to the development of novel therapies for metabolic diseases.

References

- 1. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Frontiers | Dissecting the Physiology and Pathophysiology of Glucagon-Like Peptide-1 [frontiersin.org]

- 4. Effects of Glucagon-Like Peptide-1 on Oxidative Stress and Nrf2 Signaling [mdpi.com]

- 5. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Signaling Pathways Activated by GLP-1(32-36)amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone with well-established roles in glucose homeostasis.[1] Its therapeutic potential is harnessed through GLP-1 receptor agonists for the treatment of type 2 diabetes.[1] However, GLP-1 is rapidly degraded in vivo, yielding several smaller peptide fragments.[2][3] Among these is the C-terminal pentapeptide, GLP-1(32-36)amide (LVKGR-NH2), which has emerged as a bioactive metabolite with distinct signaling properties that are often independent of the classical GLP-1 receptor (GLP-1R).[4] This technical guide provides a comprehensive overview of the intracellular signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the molecular cascades involved. The evidence suggests that this compound exerts beneficial effects on metabolism, including increased energy expenditure, enhanced fatty acid oxidation, and protection against apoptosis and oxidative stress, making it a molecule of significant interest for therapeutic development.

Core Signaling Pathways Activated by this compound

This compound orchestrates its cellular effects through a network of signaling pathways, primarily converging on metabolic regulation and cell survival. The key pathways identified are the AMP-activated protein kinase (AMPK) pathway and, in specific cell types, a GLP-1R-dependent endothelial nitric oxide synthase (eNOS) pathway.

Activation of the AMPK Signaling Pathway

A predominant mechanism of action for this compound is the activation of AMPK, a central regulator of cellular energy homeostasis. In skeletal muscle cells, the pentapeptide stimulates the phosphorylation of AMPK at Threonine-172. This activation leads to the subsequent phosphorylation and inhibition of the downstream target, acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. The inhibition of ACC reduces the levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased mitochondrial fatty acid uptake and oxidation. This cascade of events contributes to a shift towards a more catabolic state, promoting energy expenditure.

Modulation of Mitochondrial Function and Thermogenesis

This compound has been shown to increase basal energy expenditure, a process tightly linked to mitochondrial activity. In brown adipose tissue (BAT) and skeletal muscle, the pentapeptide upregulates the expression of uncoupling proteins UCP-1 and UCP-3. These proteins dissipate the proton gradient across the inner mitochondrial membrane, uncoupling respiration from ATP synthesis and leading to heat production (thermogenesis). This suggests a role for this compound in regulating whole-body energy metabolism.

GLP-1R-Dependent eNOS/cGMP/PKG Signaling in Endothelial Progenitor Cells

Recent evidence has unveiled a GLP-1R-dependent signaling pathway for this compound in endothelial progenitor cells (EPCs). In this context, the pentapeptide promotes angiogenesis by activating endothelial nitric oxide synthase (eNOS), which leads to the production of nitric oxide (NO). NO then stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP). Subsequently, cGMP activates protein kinase G (PKG), which in turn modulates metabolic reprogramming towards glycolysis. This pathway is crucial for the pro-angiogenic effects of this compound in the context of diabetic ischemic conditions.

Anti-Apoptotic and Antioxidant Effects

This compound exhibits cytoprotective properties by inhibiting apoptosis and reducing oxidative stress. In pancreatic β-cells, the pentapeptide has been shown to decrease the rate of apoptosis induced by streptozotocin (B1681764) (STZ). Furthermore, in skeletal myotubes, it reduces the intracellular levels of reactive oxygen species (ROS) induced by palmitate. These antioxidant and anti-apoptotic actions suggest a therapeutic potential for conditions associated with cellular stress, such as diabetes.

Quantitative Data on this compound Signaling

The following tables summarize the available quantitative data on the effects of this compound on its key signaling targets.

Table 1: Effects on AMPK Signaling Pathway

| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |

| p-AMPK/AMPK ratio | C2C12 myotubes | 100 pmol/L | Significant increase | |

| p-ACC/ACC ratio | C2C12 myotubes | 100 pmol/L | Significant increase |

Table 2: Effects on Mitochondrial and Thermogenic Markers

| Parameter | Tissue | This compound Treatment | Observed Effect | Reference |

| UCP-1 protein expression | Brown Adipose Tissue (BAT) | Infusion in obese mice | Significant increase | |

| UCP-3 protein expression | Brown Adipose Tissue (BAT) | Infusion in obese mice | Significant increase | |

| UCP-3 protein expression | Skeletal Muscle | Infusion in obese mice | Significant increase |

Table 3: Cytoprotective Effects

| Parameter | Cell Type | This compound Concentration | Stressor | Observed Effect | Reference |

| Cell Viability | INS-1 cells | 0.1-10 µM | 1 µM Streptozotocin | Significant increase in viability | |

| Apoptosis | INS-1 cells | 0.1-10 µM | 1 µM Streptozotocin | Decrease in apoptosis rate | |

| Intracellular ROS levels | C2C12 myotubes | 100 pmol/L | Palmitate | Reduction in ROS levels |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the intracellular signaling of this compound.

Western Blotting for AMPK and ACC Phosphorylation in C2C12 Myotubes

This protocol is adapted from studies demonstrating this compound-induced AMPK activation.

-

Cell Culture and Treatment:

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

-

Treat differentiated myotubes with this compound (e.g., 100 pmol/L) or vehicle for the desired time (e.g., 16 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Quantification:

-

Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Measurement of Intracellular ROS using DCFH-DA

This protocol is a standard method for assessing intracellular ROS levels.

-

Cell Culture and Treatment:

-

Plate cells (e.g., C2C12 myotubes) in a 96-well black plate.

-

Induce oxidative stress with a stressor (e.g., palmitate) in the presence or absence of this compound.

-

-

DCFH-DA Staining:

-

Wash the cells with serum-free medium.

-

Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30-45 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

-

Data Analysis:

-

Normalize the fluorescence intensity to the cell number or protein content.

-

Express the results as a fold change relative to the control group.

-

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding and Treatment:

-

Seed cells (e.g., INS-1) in a 96-well plate.

-

Treat the cells with a cytotoxic agent (e.g., streptozotocin) with or without various concentrations of this compound for a specified duration (e.g., 24 hours).

-

-

MTT Incubation:

-

Add MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a general workflow for investigating the cellular effects of this compound.

Conclusion and Future Directions

This compound is a bioactive peptide with significant effects on cellular metabolism and survival. Its ability to activate AMPK, enhance mitochondrial function, and protect against cellular stress positions it as a promising candidate for further investigation in the context of metabolic diseases. While the signaling pathways are being unraveled, several questions remain. The precise receptor(s) mediating the GLP-1R-independent effects of the pentapeptide are yet to be fully identified. Furthermore, a more detailed understanding of the downstream targets of the activated signaling cascades will be crucial for the development of novel therapeutics that leverage the beneficial actions of this GLP-1 metabolite. The in-depth methodologies and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. cosmobiousa.com [cosmobiousa.com]

- 3. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

GLP-1 Receptor-Independent Effects of GLP-1(32-36)amide: A Technical Guide

An in-depth technical guide on the GLP-1 receptor-independent effects of GLP-1(32-36)amide, designed for researchers, scientists, and drug development professionals.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone renowned for its glucose-lowering effects, which are mediated by the canonical GLP-1 receptor (GLP-1R).[1][2] However, the metabolic landscape of GLP-1 extends beyond its intact form. The enzymatic cleavage of GLP-1 and its primary metabolite, GLP-1(9-36)amide, results in smaller peptide fragments, including the pentapeptide this compound (LVKGRamide).[3][4][5] A growing body of evidence indicates that this metabolite possesses significant biological activity that is independent of the GLP-1R, presenting a novel axis for therapeutic intervention. This guide provides a comprehensive overview of the GLP-1 receptor-independent mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.

Metabolic Effects of this compound

Preclinical studies have robustly demonstrated that this compound exerts beneficial metabolic effects, particularly in models of diet-induced obesity and insulin (B600854) resistance. These actions are primarily attributed to its influence on energy homeostasis and mitochondrial function.

Increased Energy Expenditure and Attenuation of Obesity

In diet-induced obese (DIO) mice, continuous administration of this compound has been shown to increase basal energy expenditure. This metabolic enhancement occurs without altering energy intake or physical activity levels, pointing to a direct effect on thermogenesis. Consequently, the peptide effectively inhibits weight gain, reduces overall fat mass, and ameliorates related comorbidities such as insulin resistance and hepatic steatosis.

Modulation of Mitochondrial Energy Metabolism

The core mechanism for the metabolic benefits of this compound involves the modulation of mitochondrial energy metabolism. The peptide enhances fatty acid oxidation and thermogenesis. This is supported by findings that show increased expression of uncoupling protein 1 (UCP-1) and uncoupling protein 3 (UCP-3) in brown adipose tissue, as well as increased UCP-3 expression in skeletal muscle of peptide-treated mice.

Signaling Pathways

The biological actions of this compound are initiated through specific intracellular signaling cascades that are distinct from the classical GLP-1R-cAMP axis. The activation of AMP-activated protein kinase (AMPK) is central to its mechanism.

Activation of AMPK Signaling

This compound activates the AMPK signaling pathway in skeletal muscle cells. In C2C12 myotubes, treatment with the peptide leads to increased phosphorylation of AMPK at its activating site (Thr-172). This, in turn, leads to the phosphorylation and subsequent inhibition of the downstream AMPK target, acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. The inhibition of ACC alleviates its suppression of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the mitochondria for oxidation.

Reduction of Oxidative Stress

The peptide also demonstrates cytoprotective effects by mitigating oxidative stress. In C2C12 myotubes subjected to palmitate-induced lipotoxicity, this compound reduces the levels of intracellular reactive oxygen species (ROS). This antioxidant effect is associated with the peptide's ability to restore AMPK and ACC phosphorylation, which is often suppressed under conditions of cellular stress.

Signaling Pathway Diagram

Caption: this compound activates AMPK signaling independently of the GLP-1R.

Quantitative Data Summary

The following tables compile key quantitative data from preclinical studies, illustrating the potent metabolic effects of this compound.

Table 1: Effects on Metabolic Parameters in Diet-Induced Obese (DIO) Mice

| Parameter | Vehicle Control | This compound | P-value | Reference |

| Fasting Glucose (mmol/L) at 12 weeks | 6.5 ± 0.4 | 4.8 ± 0.3 | P < 0.02 | |

| Fasting Insulin (pmol/L) at 12 weeks | 453.3 ± 91.7 | 179.2 ± 30.8 | P < 0.008 | |

| Plasma Glycerol (mmol/L) at 16 weeks | 0.25 ± 0.03 | 0.12 ± 0.02 | P < 1.3E-04 | |

| Plasma Triglycerides (mmol/L) at 16 weeks | 1.02 ± 0.11 | 0.58 ± 0.06 | P < 1.3E-04 | |

| Data are presented as mean ± SE from DIO mice after continuous subcutaneous infusion. |

Table 2: Effects on AMPK Signaling in C2C12 Myotubes

| Parameter | Vehicle Control | This compound (100 pmol/L) | P-value | Reference |

| pAMPK/AMPK Ratio (Fold Change) | 1.0 | ~1.8 | P < 0.05 | |

| pACC/ACC Ratio (Fold Change) | 1.0 | ~2.5 | P < 0.003 | |

| Data represent the fold change in phosphorylation status relative to vehicle-treated control cells after 16 hours of incubation. |

Experimental Protocols

Reproducibility is fundamental to scientific advancement. This section outlines the core methodologies employed in the characterization of this compound's effects.

Animal Studies in Diet-Induced Obese (DIO) Mice

-

Animal Model: Male C57BL/6 mice are rendered obese by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for an extended period (12-24 weeks) to induce a phenotype of obesity, hyperglycemia, and hyperinsulinemia.

-

Peptide Administration: To achieve steady-state plasma concentrations, this compound is administered via continuous subcutaneous infusion using surgically implanted osmotic mini-pumps. A typical infusion rate is 18.5 nmol/kg/day.

-

Metabolic Phenotyping:

-

Energy Expenditure: Assessed using indirect calorimetry systems (metabolic cages) to continuously monitor oxygen consumption (VO₂) and carbon dioxide production (VCO₂). The respiratory exchange ratio (RER) is calculated to determine substrate utilization.

-

Body Composition: Fat mass and lean mass are quantified using non-invasive techniques such as dual-energy X-ray absorptiometry (DEXA).

-

Glucose Homeostasis: Fasting blood glucose and plasma insulin levels are measured at baseline and throughout the treatment period. Insulin sensitivity can be further assessed with glucose and insulin tolerance tests.

-

In Vitro Cellular Assays

-

Cell Culture: Murine C2C12 myoblasts are cultured in growth medium and subsequently differentiated into myotubes by switching to a low-serum differentiation medium. This creates a model system for mature skeletal muscle.

-

Cellular Treatments:

-

Differentiated myotubes are incubated with this compound (e.g., 100 pmol/L) for a defined period (e.g., 16 hours).

-

To model lipotoxicity, cells can be co-treated or pre-treated with fatty acids such as palmitate.

-

-

Western Blot Analysis: Following treatment, cells are lysed to extract total protein. Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the total and phosphorylated forms of key signaling proteins (e.g., AMPK, ACC). Densitometric analysis is used to quantify changes in protein phosphorylation.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS production is quantified using fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), which fluoresces upon oxidation by ROS. Fluorescence intensity is measured using a plate reader or fluorescence microscopy.

Experimental Workflow Diagram

Caption: Standard workflows for in vivo and in vitro studies of this compound.

Context-Dependent Receptor Interactions

While the metabolic effects described above are robustly GLP-1R-independent, it is crucial to note that the actions of this compound may be context-dependent. For example, recent research investigating its role in angiogenesis in diabetic models has suggested that its ability to rescue ischemic limbs is, in fact, dependent on a functional GLP-1 receptor. These findings do not invalidate the receptor-independent metabolic actions but highlight a more complex pharmacology. It suggests that this compound may interact with different signaling partners or that its downstream effects can be modulated by the presence of GLP-1R in specific cell types or pathological states.

Conclusion and Future Directions

This compound is a potent, biologically active metabolite of GLP-1 that drives significant metabolic benefits through GLP-1 receptor-independent pathways. Its mechanism, centered on the activation of AMPK signaling and enhancement of mitochondrial function, distinguishes it from canonical GLP-1R agonists. This unique profile makes this compound and its signaling axis an intriguing area for the development of novel therapeutics for obesity and type 2 diabetes.

Key areas for future investigation include:

-

Mechanism of Cellular Entry: Elucidating the precise transporter or mechanism responsible for its entry into cells.

-

Mitochondrial Target Identification: Identifying the direct binding partner(s) of this compound within the mitochondria.

-

Pharmacokinetic Optimization: Improving the short half-life of the peptide to enhance its therapeutic potential.

-

Clinical Translation: Assessing the safety and efficacy of this compound or mimetics in human clinical trials.

References

The Role of GLP-1(32-36)amide in Enhancing Energy Expenditure and Thermogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1 (GLP-1) and its analogs have become cornerstone therapies in the management of type 2 diabetes and obesity, primarily through their effects on glucose homeostasis and appetite suppression. However, emerging evidence highlights the significant metabolic actions of smaller cleavage products of GLP-1, which operate independently of the canonical GLP-1 receptor. This technical guide focuses on the pentapeptide GLP-1(32-36)amide, a metabolite of GLP-1, and its critical role in the regulation of energy expenditure and thermogenesis. In this document, we synthesize the current understanding of this compound's mechanism of action, its impact on adipose tissue and skeletal muscle, and the underlying signaling pathways. We provide a comprehensive overview of the quantitative effects observed in preclinical models and detail the experimental methodologies used to elucidate these findings. This guide is intended to serve as a valuable resource for researchers and professionals in the field of metabolic disease and drug development, offering insights into a novel pathway for therapeutic intervention in obesity and related disorders.

Introduction

The global prevalence of obesity and its associated metabolic comorbidities necessitates the exploration of novel therapeutic strategies that extend beyond appetite suppression and glucose control. One such promising avenue is the modulation of energy expenditure, the process by which the body burns calories to maintain its basic functions and perform physical activity. A key component of energy expenditure is thermogenesis, the production of heat, which can be modulated to increase overall energy consumption.

This compound, a pentapeptide derived from the C-terminus of GLP-1, has been identified as a potent modulator of energy metabolism.[1][2] Unlike its parent molecule, this compound exerts its effects independently of the GLP-1 receptor, suggesting a distinct mechanism of action and a potential for therapeutic applications with a different side-effect profile.[1] This guide provides an in-depth examination of the scientific evidence supporting the role of this compound in promoting energy expenditure and thermogenesis.

Quantitative Effects of this compound on Metabolic Parameters

The administration of this compound in preclinical models of diet-induced obesity has demonstrated significant beneficial effects on body weight, body composition, and energy expenditure. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on Body Weight and Fat Mass in Diet-Induced Obese (DIO) Mice

| Parameter | Vehicle Control | This compound Treated | Percentage Change | Citation |

| Body Weight Gain (after 10 weeks) | Increase | Attenuated Gain / Weight Loss | - | [1] |

| Fat Mass | Higher | Reduced | - | [1] |

Table 2: Effects of this compound on Energy Expenditure in DIO Mice

| Parameter | Measurement Period | Vehicle Control | This compound Treated | Percentage Increase | Citation |

| Total Body Oxygen Consumption | Light Cycle | - | - | 22% | |

| Total Body Oxygen Consumption | Dark Cycle | - | - | 33% |

Table 3: Effects of this compound on Thermogenic Protein Expression in Brown Adipose Tissue (BAT) of DIO Mice

| Protein | Vehicle Control | This compound Treated | Fold Increase (Approx.) | Citation |

| UCP-1 | Baseline | Significantly Increased | >1 | |

| UCP-3 | Baseline | Significantly Increased | >1 |

Mechanism of Action: Adipose Tissue and Skeletal Muscle

This compound enhances energy expenditure through its coordinated actions on key metabolic tissues, primarily brown adipose tissue (BAT), white adipose tissue (WAT), and skeletal muscle.

Brown Adipose Tissue (BAT) and Thermogenesis

BAT is a specialized tissue responsible for non-shivering thermogenesis, a process mediated by Uncoupling Protein 1 (UCP1). This compound has been shown to significantly increase the expression of UCP1 and UCP3 in the BAT of obese mice. This upregulation of uncoupling proteins leads to the dissipation of the mitochondrial proton gradient as heat, thereby increasing energy expenditure.

White Adipose Tissue (WAT) Browning

While not as extensively characterized as its effects on BAT, the administration of GLP-1 analogs has been associated with the "browning" of white adipose tissue, a process where white adipocytes acquire characteristics of brown adipocytes, including increased mitochondrial content and UCP1 expression. This phenomenon contributes to an overall increase in thermogenic capacity.

Skeletal Muscle and Fatty Acid Oxidation

In skeletal muscle, this compound promotes fatty acid oxidation. This is achieved through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK phosphorylates and inhibits acetyl-CoA carboxylase (ACC), leading to a decrease in malonyl-CoA levels. This disinhibition of carnitine palmitoyltransferase 1 (CPT1) facilitates the transport of fatty acids into the mitochondria for oxidation.

Signaling Pathways

The metabolic effects of this compound are mediated by distinct signaling pathways in different tissues.

AMPK Signaling in Skeletal Muscle

In skeletal muscle cells, this compound directly activates the AMPK signaling cascade. This pathway is central to its effects on fatty acid oxidation.

This compound signaling in skeletal muscle.

Thermogenesis in Brown Adipose Tissue

This compound stimulates thermogenesis in BAT by increasing the expression of uncoupling proteins. The direct upstream signaling cascade leading to this effect is an area of ongoing investigation.

Effect of this compound on BAT thermogenesis.

Experimental Protocols

The following section details the key experimental methodologies employed in the study of this compound's effects on energy metabolism.

Animal Models and Drug Administration

-

Animal Model: Male C57BL/6 mice, 6-10 weeks of age, are typically used. Diet-induced obesity is established by feeding a high-fat diet (HFD) for 7-22 weeks prior to treatment.

-

Drug Administration: this compound is administered via continuous infusion using subcutaneously implanted mini-osmotic pumps. A common vehicle for the peptide is 0.154 mol/L NaCl with 0.2% human serum albumin. The infusion period typically ranges from 12 to 16 weeks.

Measurement of Energy Expenditure

-

Method: Indirect calorimetry is used to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER).

-

Protocol: Mice are individually housed in metabolic chambers with free access to food and water. An acclimatization period of at least 2 days is recommended before data collection. Measurements are taken at regular intervals (e.g., every 5 minutes) over a period of several days to assess energy expenditure during both light and dark cycles. Locomotor activity is simultaneously monitored using infrared light beam breaks.

References

The Effects of GLP-1(32-36)amide on Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone with well-established roles in glucose homeostasis. However, recent research has unveiled the metabolic bioactivity of its cleavage products, including the pentapeptide GLP-1(32-36)amide (LVKGRamide). This technical guide provides an in-depth overview of the current understanding of this compound's effects on fatty acid oxidation, with a focus on its molecular mechanisms and the experimental methodologies used to elucidate these effects. Evidence suggests that this compound enhances basal energy expenditure and mitigates the development of obesity, insulin (B600854) resistance, and hepatic steatosis in diet-induced obese mice.[1][2][3] These effects are largely attributed to its ability to stimulate fatty acid oxidation in key metabolic tissues such as skeletal muscle and brown adipose tissue.[2][3] The primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy metabolism.

Signaling Pathways of this compound in Muscle Cells

This compound exerts its effects on fatty acid oxidation primarily through the activation of the AMPK signaling cascade in skeletal muscle. This pathway is a critical sensor of cellular energy status and, when activated, initiates a metabolic switch from energy-consuming anabolic processes to energy-producing catabolic processes, including fatty acid oxidation.

Upon entering the cell, this compound activates AMPK. Activated AMPK then phosphorylates and inhibits acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This inhibition leads to a decrease in the levels of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). With reduced inhibition, CPT1 can more efficiently transport long-chain fatty acids into the mitochondria for β-oxidation.

Furthermore, AMPK activation can lead to the stimulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. This suggests a long-term mechanism by which this compound may enhance the capacity for fatty acid oxidation.

Quantitative Effects on Fatty Acid Oxidation and Related Markers

The administration of this compound has been shown to induce significant changes in markers of fatty acid oxidation and energy expenditure in both in vivo and in vitro models. The following tables summarize the key quantitative findings from studies on diet-induced obese mice and C2C12 skeletal myotubes.

| Parameter | Treatment Group | Result | Fold Change vs. Vehicle | Reference |

| Brown Adipose Tissue | ||||

| UCP-1 Protein Expression | This compound | Increased | ~2.5 | |

| UCP-3 Protein Expression | This compound | Increased | ~2.0 | |

| Skeletal Muscle | ||||

| pACC/ACC Ratio | This compound | Increased | ~1.5 | |

| UCP-3 mRNA Expression | This compound | Increased | ~1.8 |

| Parameter | Treatment Condition | Result | Fold Change vs. Vehicle | Reference |

| C2C12 Myotubes | ||||

| pAMPK/AMPK Ratio | This compound (100 pmol/L) | Increased | ~1.8 | |

| pACC/ACC Ratio | This compound (100 pmol/L) | Increased | ~2.0 | |

| pAMPK/AMPK Ratio (Palmitate-treated) | This compound (100 pmol/L) | Increased | ~1.5 | |

| pACC/ACC Ratio (Palmitate-treated) | This compound (100 pmol/L) | Increased | ~1.7 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on fatty acid oxidation.

Western Blot Analysis of AMPK and ACC Phosphorylation in C2C12 Myotubes

This protocol details the procedure for assessing the phosphorylation status of AMPK and its downstream target ACC in C2C12 cells treated with this compound.

Materials:

-

C2C12 myoblasts

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum

-

Penicillin-Streptomycin

-

This compound

-

Palmitate-BSA conjugate

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPK (Thr172), anti-AMPK, anti-phospho-ACC (Ser79), anti-ACC

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and penicillin-streptomycin.

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum.

-

For palmitate treatment, incubate myotubes with a palmitate-BSA conjugate (e.g., 0.5 mM) for 16 hours to induce a state of lipotoxicity.

-

Treat differentiated myotubes with this compound (e.g., 100 pmol/L) for the desired time (e.g., 16 hours).

-

-

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Seahorse XF Fatty Acid Oxidation Assay

This assay measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and fatty acid oxidation in real-time.

Materials:

-

Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges)

-

Cells of interest (e.g., C2C12 myotubes)

-

Seahorse XF Base Medium

-

L-Carnitine

-

Palmitate-BSA FAO Substrate

-

This compound

-

Etomoxir (CPT1 inhibitor)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and differentiate.

-

Treat cells with this compound for the desired duration.

-

One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-carnitine and incubate in a non-CO2 incubator.

-

-

Assay Execution:

-

Prepare the Seahorse sensor cartridge by hydrating it with calibrant.

-

Prepare the compound plate with the Palmitate-BSA FAO substrate and Etomoxir.

-

Place the cell culture plate in the Seahorse XF Analyzer.

-

Inject the Palmitate-BSA substrate to initiate fatty acid oxidation and measure the OCR.

-

Inject Etomoxir to inhibit CPT1 and confirm that the measured OCR is due to long-chain fatty acid oxidation.

-

The decrease in OCR after Etomoxir injection represents the rate of fatty acid oxidation.

-

Radiolabeled Fatty Acid Oxidation Assay

This method directly measures the oxidation of a radiolabeled fatty acid substrate (e.g., [³H]palmitate or [¹⁴C]palmitate) by quantifying the production of radiolabeled metabolic products.

Materials:

-

Cultured cells (e.g., C2C12 myotubes)

-

Radiolabeled palmitic acid (e.g., [9,10-³H]palmitic acid or [1-¹⁴C]palmitic acid)

-

Fatty acid-free BSA

-

Cell culture medium

-

Perchloric acid

-

Scintillation fluid and counter

Procedure:

-

Preparation of Radiolabeled Substrate:

-

Prepare a stock solution of radiolabeled palmitic acid complexed with fatty acid-free BSA.

-

-

Cell Treatment and Assay:

-

Treat differentiated myotubes with this compound.

-

Incubate the treated cells with the radiolabeled palmitate-BSA complex in the culture medium for a defined period (e.g., 2-4 hours).

-

-

Measurement of Oxidation Products:

-

For [³H]palmitate: The oxidation process releases ³H₂O into the medium. Stop the reaction and separate the aqueous phase containing ³H₂O from the unoxidized [³H]palmitate. Measure the radioactivity in the aqueous phase using a scintillation counter.

-

For [¹⁴C]palmitate: The complete oxidation of [1-¹⁴C]palmitate releases ¹⁴CO₂. Capture the ¹⁴CO₂ produced by the cells and measure its radioactivity. Alternatively, measure the acid-soluble metabolites (ASMs) containing the ¹⁴C label.

-

-

Data Analysis:

-

Normalize the measured radioactivity to the total protein content of the cells and the specific activity of the radiolabeled substrate.

-

Compare the rates of fatty acid oxidation between control and this compound-treated cells.

-

Conclusion

The pentapeptide this compound has emerged as a promising bioactive molecule with significant effects on fatty acid metabolism. Its ability to stimulate fatty acid oxidation, primarily through the activation of the AMPK signaling pathway in skeletal muscle, underscores its therapeutic potential for metabolic disorders such as obesity and type 2 diabetes. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to further investigate the mechanisms of action and explore the full therapeutic utility of this and other GLP-1-derived peptides. Further research is warranted to fully elucidate the upstream signaling events leading to AMPK activation by this compound and to explore its effects in other metabolically active tissues.

References

- 1. AMP-activated protein kinase (AMPK) action in skeletal muscle via direct phosphorylation of PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of GLP-1(32-36)amide in Cellular Energy Homeostasis: An In-depth Guide to its Activation of the AMPK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1 (GLP-1) is a well-established incretin (B1656795) hormone with therapeutic applications in diabetes and obesity. However, recent research has unveiled the bioactivity of its smaller cleavage products, including the pentapeptide GLP-1(32-36)amide (LVKGRamide). This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound activates the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy metabolism. We present a synthesis of key quantitative data, detailed experimental protocols for researchers investigating this pathway, and visual representations of the signaling cascade and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound and its downstream metabolic effects.

Introduction

GLP-1(7-36)amide is subject to rapid degradation in vivo by dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase 24.11 (NEP 2.11), leading to the formation of various smaller peptides.[1] Among these, this compound has emerged as a bioactive metabolite with significant effects on energy expenditure and glucose metabolism, independent of the classical GLP-1 receptor.[2] A primary mechanism underlying these effects is the activation of the AMPK signaling pathway. AMPK acts as a cellular energy sensor, and its activation initiates a cascade of events aimed at restoring energy balance by stimulating catabolic processes and inhibiting anabolic pathways. This guide delves into the specifics of this compound-mediated AMPK activation and its downstream consequences.

Quantitative Data on this compound-Mediated AMPK Activation

The activation of the AMPK signaling pathway by this compound has been quantified through in vitro studies, primarily in C2C12 skeletal myotubes. The following tables summarize the key findings, providing a clear comparison of the peptide's effects on AMPK and its downstream targets.

Table 1: Effect of this compound on AMPK and ACC Phosphorylation in C2C12 Myotubes

| Treatment | Concentration | Duration | pAMPK/AMPK Ratio (Fold Change vs. Vehicle) | pACC/ACC Ratio (Fold Change vs. Vehicle) | Reference |

| This compound | 100 pmol/L | 16 h | ~2.5 | ~2.0 | [1] |

Data are derived from quantification of Western blot images. Phosphorylation of AMPK at Thr-172 and ACC at Ser-79 was assessed.[1]

Table 2: Effect of this compound on Palmitate-Induced Oxidative Stress and AMPK Signaling in C2C12 Myotubes

| Treatment | Concentration | Duration | Effect on pAMPK/AMPK Ratio | Effect on pACC/ACC Ratio | Reduction in ROS Levels (%) | Reference |

| Palmitate (0.2 mmol/L) | - | 16 h | Decreased | Decreased | - | [1] |

| Palmitate + this compound | 100 pmol/L | 16 h | Restored to near-control levels | Restored to near-control levels | ~40% |

ROS levels were determined using MitoSOX reagent. Data are expressed as a percentage reduction compared to palmitate-treated cells.

Signaling Pathway

This compound initiates a signaling cascade that enhances cellular catabolism. While the direct upstream receptor for this compound in myotubes remains to be definitively identified, its actions are known to be independent of the canonical GLP-1 receptor. The activation of AMPK leads to the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This inhibition shifts the metabolic balance towards fatty acid oxidation. Furthermore, this pathway influences the expression of uncoupling proteins, suggesting a role in thermogenesis.

References

Methodological & Application

Application Note: High-Purity Synthesis and Characterization of GLP-1(32-36)amide Using Reversed-Phase HPLC and Mass Spectrometry

Abstract